molecular formula C24H23N3O3S2 B2872277 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 1260908-13-1

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B2872277
CAS RN: 1260908-13-1
M. Wt: 465.59
InChI Key: WLGLENBBFHLQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidin-2-yl core with various substitutions. The 3,4-dimethylphenyl group is attached at the 3-position of the core, and a sulfanyl-linked acetamide group is attached at the 2-position. The acetamide group further contains a 2-ethoxyphenyl moiety .

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : A study by Gangjee et al. (2008) discussed the synthesis of classical and nonclassical antifolates as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The most potent compound demonstrated significant inhibitory activity, suggesting potential for cancer therapy applications (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Antitumor Activity of Thienopyrimidine Derivatives : Another research effort by Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activities. These compounds showed potent anticancer activity against several human cancer cell lines, comparable to that of doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Drug Development

  • Selective Radioligand Imaging : Dollé et al. (2008) reported the synthesis of DPA-714, a selective ligand for the translocator protein (18 kDa), important in neuroinflammation and neurodegenerative diseases. The inclusion of a fluorine atom allows for labeling with fluorine-18, enabling in vivo imaging using PET, illustrating the compound's potential in medical diagnostics (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Molecular Structure and Crystallography Studies

Chemiluminescence and Synthetic Methodology

  • Synthesis and Chemiluminescence : Watanabe et al. (2010) discussed the synthesis and base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, showcasing the synthetic strategies and applications in designing compounds for chemiluminescent probes, a useful tool in biochemical and medical research (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-30-20-8-6-5-7-18(20)25-21(28)14-32-24-26-19-11-12-31-22(19)23(29)27(24)17-10-9-15(2)16(3)13-17/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLENBBFHLQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.